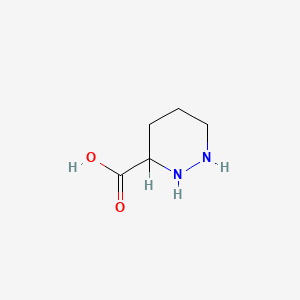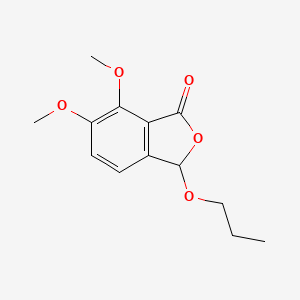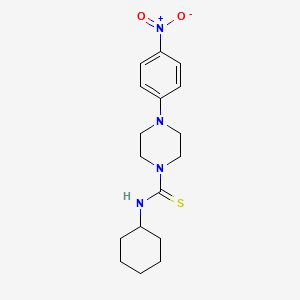![molecular formula C9H14N6S2 B1224423 5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole](/img/structure/B1224423.png)
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole is an aryl sulfide.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-Methyl-1H-1,2,4-triazole derivatives, including the specific compound , have been extensively studied for their synthesis and crystal structure. For instance, Xu et al. (2006) synthesized a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, and analyzed its crystal structure in detail. The study revealed insights into the molecular configuration and interactions within the crystal lattice, which could be fundamental in understanding the properties of similar triazole derivatives (Xu et al., 2006).
Antimicrobial Applications
Compounds related to 5-Methyl-3-[3-[(5-Methyl-1H-1,2,4-Triazol-3-yl)thio]propylthio]-1H-1,2,4-Triazole have shown significant promise as antimicrobial agents. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, displaying noteworthy antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial drugs (Kaplancikli et al., 2008).
Potential in Cancer Therapy
Structural and molecular docking studies of triazole derivatives, including those similar to the compound , have indicated their potential in cancer therapy. For instance, Kaczor et al. (2013) investigated a 1,2,4-triazole derivative for its anticancer activity. The study included an analysis of its interaction with the EGFR kinase domain ATP binding site, suggesting potential effectiveness in targeted cancer therapy (Kaczor et al., 2013).
Antileishmanial Activity
Several studies have focused on the antileishmanial activity of 1,2,4-triazole derivatives. Süleymanoğlu et al. (2017) conducted theoretical and experimental studies on specific 4-amino-1,2,4-triazole derivatives, demonstrating significant activity against Leishmania infantum, a causative agent of leishmaniasis (Süleymanoğlu et al., 2017).
Antioxidant and Analgesic Activities
Compounds related to 5-Methyl-1H-1,2,4-triazole have also been studied for their antioxidant and analgesic properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives, which demonstrated significant in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
Propiedades
Nombre del producto |
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C9H14N6S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H14N6S2/c1-6-10-8(14-12-6)16-4-3-5-17-9-11-7(2)13-15-9/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) |
Clave InChI |
XAAZFGMYQRCXCR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCCCSC2=NNC(=N2)C |
SMILES canónico |
CC1=NC(=NN1)SCCCSC2=NNC(=N2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1224341.png)
![N-[[(5-hydroxy-1-naphthalenyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224344.png)
![N'-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1224346.png)
![4-[[1-Oxo-2-(pyridin-4-ylmethylamino)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224347.png)
![(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1224351.png)
![4-Nitrobenzoic acid [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester](/img/structure/B1224353.png)
![N-tert-butyl-4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide](/img/structure/B1224357.png)


![(4-Methylphenyl)-[4-[4-nitro-2-(1-pyrrolyl)phenyl]-1-piperazinyl]methanone](/img/structure/B1224361.png)
![N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)


![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1224366.png)